An In-Depth Technical Guide to the Chemical Properties of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride (CAS No: 221264-21-7), a significant compound often identified as a primary impurity in the synthesis of the dopamine agonist Ropinirole.[1][2] This document delves into the compound's molecular structure, physicochemical characteristics, a plausible synthetic pathway, and detailed analytical methodologies for its characterization. By synthesizing information from peer-reviewed literature and patent filings, this guide aims to serve as a critical resource for researchers in medicinal chemistry, process development, and quality control, offering both foundational knowledge and actionable protocols.
Introduction and Scientific Context
4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, also known as Ropinirole Related Compound B or 3-Oxo Ropinirole, is a heterocyclic compound featuring an isatin (indoline-2,3-dione) core.[3] The isatin scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and its synthetic versatility.[4] The title compound's primary relevance stems from its role as a process-related impurity in the manufacturing of Ropinirole hydrochloride, a widely prescribed medication for Parkinson's disease and Restless Legs Syndrome.[2][5] The presence and control of this impurity are critical for ensuring the safety and efficacy of the final drug product, making a thorough understanding of its chemical properties essential for regulatory compliance and process optimization.
This guide moves beyond a simple data sheet, providing a senior scientist's perspective on the causality behind experimental design and the logic of analytical characterization, empowering researchers to not only understand this specific molecule but also to apply these principles to related challenges in drug development.
Molecular Structure and Physicochemical Properties
The structural integrity of a molecule dictates its chemical behavior and biological interactions. 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride is characterized by a planar isatin ring system substituted at the 4-position with a flexible dipropylaminoethyl side chain. The hydrochloride salt form enhances its aqueous solubility.
Structural Elucidation
The definitive structure of the compound is established through a combination of spectroscopic techniques. While raw spectral data is proprietary to the researchers who first isolated it, the methodologies are well-established.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for mapping the carbon-hydrogen framework. The aromatic protons on the indoline ring, the methylene groups of the ethyl chain and propyl groups, and the terminal methyl groups will each exhibit characteristic chemical shifts and coupling patterns.
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Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns can further elucidate the structure, likely showing cleavage at the benzylic position and within the dipropylamino group.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the lactam, the two carbonyl groups (C=O) of the dione, and C-N stretching of the tertiary amine.
Table 1: Core Physicochemical Properties of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride
| Property | Value | Source(s) |
| CAS Number | 221264-21-7 | [3] |
| Molecular Formula | C₁₆H₂₃ClN₂O₂ | [3] |
| Molecular Weight | 310.82 g/mol | |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% (as a reference standard) | [3] |
| Synonyms | Ropinirole Related Compound B, 3-Oxo Ropinirole, 4-[2-(Dipropylamino)ethyl]isatin Hydrochloride | [3][6] |
| Alternate CAS | 102842-51-3 (Free base) | [7] |
Synthesis and Chemical Reactivity
While this compound is primarily an impurity, understanding its formation is key to controlling its levels. A plausible synthetic route can be extrapolated from established methods for creating substituted isatin derivatives. The formation of this dione likely occurs from the oxidation of Ropinirole or a precursor during synthesis.
Proposed Synthetic Pathway
A logical approach to the targeted synthesis of this molecule for use as a reference standard would involve the oxidation of Ropinirole. This is a common transformation for 2-oxindoles.
Caption: Proposed synthesis via oxidation of Ropinirole.
Experimental Protocol: Oxidation of Ropinirole
This protocol is a representative example based on general chemical principles for the oxidation of 2-oxindoles and should be optimized for safety and efficiency in a laboratory setting.
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Dissolution: Dissolve Ropinirole free base in a suitable organic solvent such as dioxane or acetic acid.
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Oxidation: Add a suitable oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or selenium dioxide) portion-wise to the solution at room temperature. The choice of oxidant is critical; stronger oxidants risk cleaving the side chain.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Work-up: Quench the reaction appropriately (e.g., with a reducing agent like sodium bisulfite if SeO₂ is used). Perform an aqueous work-up to remove inorganic byproducts. Extract the product into an organic solvent like ethyl acetate.
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Purification: Purify the crude product (the free base) using column chromatography on silica gel.
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Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol).
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Isolation: Cool the solution to induce crystallization of the hydrochloride salt. Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Chemical Stability and Reactivity
The indoline-2,3-dione core is a reactive moiety.
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Redox Chemistry: The dione can be reduced back to the corresponding 2-oxindole (Ropinirole) or a diol. It is susceptible to oxidation, which can lead to ring-opening and degradation.
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pH Sensitivity: The lactam N-H is weakly acidic and can be deprotonated under basic conditions. The dipropylamino group is basic and will be protonated at low pH. Stability studies across a pH range are crucial, as degradation is often observed under strong acidic or basic conditions.[8]
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Condensation Reactions: The C3-carbonyl group is electrophilic and can undergo condensation reactions with various nucleophiles, a common reaction for isatins.[9]
Analytical Characterization Workflow
A robust analytical workflow is paramount for the unambiguous identification and quantification of this compound, particularly in the context of impurity profiling in a pharmaceutical product.
Caption: Standard workflow for impurity characterization.
Chromatographic Method for Quantification
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for separating and quantifying this impurity from Ropinirole and other related substances.
Protocol: RP-HPLC Method
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Column: A C8 or C18 column (e.g., Waters Acquity BEH C8, 100 mm x 2.1 mm, 1.7 µm) is typically effective.[10]
-
Mobile Phase: A gradient elution is often necessary for optimal separation.
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Solvent A: An aqueous buffer, such as a phosphate buffer at a controlled pH (e.g., pH 7.0).[10]
-
Solvent B: Acetonitrile or Methanol.
-
-
Detection: UV detection at a wavelength where both Ropinirole and the impurity have significant absorbance, typically around 250 nm.[5]
-
Validation: The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies should be performed to ensure the method can separate the analyte from potential degradation products.[8][10]
Pharmacological and Toxicological Considerations
As a known impurity of Ropinirole, the pharmacological profile of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride is of high interest. Ropinirole is a potent D2/D3 dopamine receptor agonist.[11] The structural modification from a 2-oxindole to a 2,3-dione can significantly alter its binding affinity and intrinsic activity at these receptors.
The introduction of the C3-carbonyl group adds a potentially reactive electrophilic center, which could interact with biological nucleophiles. Toxicological assessment of such impurities is a critical component of drug safety evaluation. While specific studies on this compound are not publicly available, its status as a controlled impurity in a commercial drug product implies that its levels are maintained below a qualified safety threshold.
Conclusion
4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride is a chemically significant molecule whose properties are crucial for the safe and effective manufacturing of Ropinirole. Its isatin core imparts a rich reactivity that necessitates careful control during synthesis and robust analytical methods for its detection and quantification. This guide has provided a framework for understanding its fundamental chemical properties, from synthesis to analysis, grounded in established scientific principles and supported by available literature. Continued research into the specific biological activity of this and other drug impurities is essential for advancing the fields of medicinal chemistry and pharmaceutical safety.
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